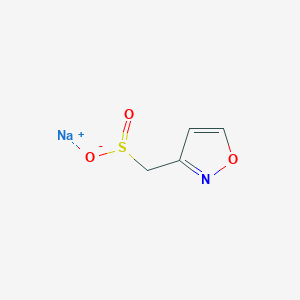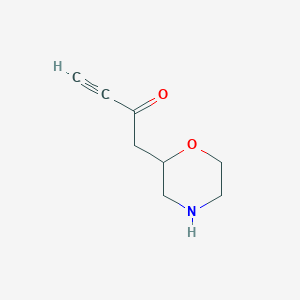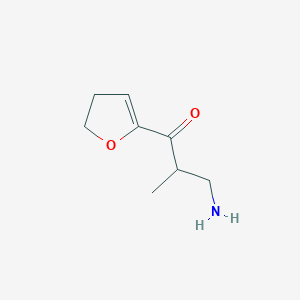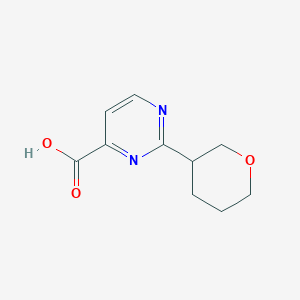
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and pyrimidine core contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-10(2)3-6(10)7-11-4-5(9(14)15)8(13)12-7/h4,6H,3H2,1-2H3,(H,14,15)(H,11,12,13) |
Clé InChI |
SIBFYWVODGEEIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C2=NC=C(C(=O)N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)


![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)


